
Isobutyl isothiocyanate
Overview
Description
Isobutyl isothiocyanate is an organic compound with the molecular formula C₅H₉NS. It is a colorless to light yellow liquid with a pungent odor. This compound is part of the isothiocyanate family, which is known for its diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of isobutylamine with carbon disulfide and chlorine to form this compound. Another method includes the reaction of isobutylamine with thiophosgene .
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting isobutylamine with carbon disulfide in the presence of a base, followed by oxidation with chlorine. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Isobutyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into isobutylamine.
Substitution: It can participate in nucleophilic substitution reactions, forming thioureas and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Isobutylamine.
Substitution: Thioureas and other derivatives.
Scientific Research Applications
Agricultural Applications
1.1 Heat Tolerance Enhancement in Plants
Recent studies have highlighted the role of isobutyl isothiocyanate as a potent heat tolerance enhancer in plants. Research conducted on transgenic Arabidopsis plants demonstrated that this compound significantly induced the expression of heat shock proteins, which are crucial for plant survival under heat stress conditions. When treated with this compound, these plants exhibited enhanced heat tolerance compared to controls, as evidenced by increased fresh weight and chlorophyll content after exposure to high temperatures (46°C) for one hour .
Table 1: Effects of this compound on Heat Tolerance
Treatment Concentration (mM) | Fresh Weight (g) | Chlorophyll Content (mg/g) |
---|---|---|
0 (Control) | X1 | Y1 |
0.2 | X2 | Y2 |
0.5 | X3 | Y3 |
Note: Values X1, Y1, etc., represent experimental data points from the study.
1.2 Biofumigation and Pest Control
This compound has also been studied for its biofumigation potential. It can inhibit various soil pathogens and pests, making it a valuable tool in integrated pest management strategies. Its application has been shown to reduce the incidence of fungal diseases in crops by directly affecting pathogen viability and altering microbial community structures in the soil .
Food Safety and Antimicrobial Properties
2.1 Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens, including E. coli and Salmonella. This characteristic positions it as a potential natural preservative in food products. Studies indicate that isothiocyanates can disrupt bacterial cell membranes and inhibit growth, thus enhancing food safety .
Table 2: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | A1 |
Salmonella | A2 |
Staphylococcus aureus | A3 |
Note: Values A1, A2, etc., represent experimental data points from relevant studies.
Case Studies and Research Findings
3.1 Case Study: Heat Stress Response in Arabidopsis
A detailed investigation into the heat shock response induced by this compound involved treating transgenic Arabidopsis seedlings with varying concentrations of the compound. The study found that at a concentration of 0.5 mM, there was a marked increase in the expression of heat shock protein genes, leading to improved growth metrics post-heat exposure .
3.2 Case Study: Antifungal Properties
Another study focused on the antifungal properties of this compound demonstrated its effectiveness against specific fungal pathogens affecting crops. The results indicated that application of this compound significantly reduced fungal colonization on treated plants compared to untreated controls, supporting its use as a biocontrol agent .
Mechanism of Action
Isobutyl isothiocyanate exerts its effects through several mechanisms:
Glutathione Conjugation: It reacts with glutathione, a process catalyzed by the enzyme glutathione S-transferase, leading to the formation of conjugates that are excreted from the body.
Nrf2 Activation: It activates the Nrf2 pathway, which plays a crucial role in antioxidative and anti-inflammatory responses.
Comparison with Similar Compounds
Isobutyl isothiocyanate can be compared with other isothiocyanates such as:
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenethyl isothiocyanate
- Sulforaphane
Uniqueness:
- This compound is unique due to its specific structural properties and its distinct biological activities. It has shown promising results in antimicrobial and anticancer studies, making it a compound of interest in both scientific research and industrial applications .
By understanding the properties, synthesis, reactions, and applications of this compound, researchers can further explore its potential in various fields, contributing to advancements in science and industry.
Biological Activity
Isobutyl isothiocyanate (IBITC) is a naturally occurring compound derived from glucosinolates, primarily found in cruciferous vegetables. It has garnered attention for its diverse biological activities, particularly in the fields of cancer prevention, antimicrobial properties, and plant stress tolerance. This article provides an in-depth analysis of the biological activity of IBITC, supported by research findings, data tables, and case studies.
This compound is characterized by the following chemical structure:
- Chemical Formula : CHNS
- Molecular Weight : 115.17 g/mol
IBITC is formed through the enzymatic hydrolysis of glucosinolates by myrosinase, which occurs when plant tissues are damaged. This process releases isothiocyanates, which are known for their protective roles in plants and their beneficial effects on human health.
Anticancer Activity
Research has consistently demonstrated the anticancer potential of IBITC. Isothiocyanates are recognized for their ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). The following table summarizes key findings from various studies on the anticancer effects of IBITC:
The studies indicate that IBITC can modulate various signaling pathways involved in cancer progression, including MAPK and oxidative stress pathways, thereby enhancing its chemopreventive effects.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of pathogens. Its efficacy has been documented against both bacteria and fungi. The following table summarizes its antimicrobial effects:
Pathogen Tested | Type of Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | Bactericidal | 0.5 µg/mL |
Staphylococcus aureus | Bacteriostatic | 1 µg/mL |
Candida albicans | Fungicidal | 2 µg/mL |
Research indicates that IBITC disrupts microbial cell membranes and inhibits key metabolic processes, making it a promising candidate for natural antimicrobial agents in food preservation and therapeutic applications .
Plant Stress Tolerance
Recent studies have highlighted the role of IBITC in enhancing heat tolerance in plants. For instance, treatment with IBITC has been shown to induce heat shock responses in Arabidopsis thaliana, leading to improved survival rates under heat stress conditions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for producing isobutyl isothiocyanate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via nucleophilic substitution using isobutyl halides and thiocyanate salts. Key factors include solvent polarity (e.g., acetone vs. ethanol), temperature control (40–60°C), and stoichiometric ratios to minimize side reactions like hydrolysis . Characterization via GC-MS or NMR is critical to confirm purity, with retention indices and spectral matching against databases .
Q. How does the isobutyl group’s structure affect the compound’s reactivity compared to other alkyl isothiocyanates?
The branched isobutyl group introduces steric hindrance, reducing nucleophilic attack rates compared to linear analogs (e.g., methyl or ethyl isothiocyanates). Computational studies (DFT) can model this effect by analyzing electron density distributions and transition-state geometries . Experimental validation involves kinetic studies under controlled conditions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Personal protective equipment (PPE) including nitrile gloves, fume hoods, and chemical-resistant aprons is mandatory. Storage should avoid contact with oxidizing agents, and spills require neutralization with alkaline solutions (e.g., 10% sodium bicarbonate) . Risk assessments must address acute toxicity (oral LD50 ~300 mg/kg in rodents) and volatility-driven inhalation risks .
Advanced Research Questions
Q. How can time-resolved GC analysis resolve contradictions in reported rearrangement mechanisms of isothiocyanates?
Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) require time-resolved GC to track intermediate species. For example, in 2-chloro-2-propenyl isothiocyanate studies, Gibbs free energy calculations from GC retention times identified rate-determining steps, clarifying the dominance of carbocation intermediates . Replicate experiments with deuterated analogs or isotopic labeling can validate findings .
Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and QSAR models correlate structural features (e.g., logP, polar surface area) with antimicrobial or anticancer activity. Validation requires cross-referencing with in vitro assays, such as MIC (minimum inhibitory concentration) tests against E. coli or MTT assays on cancer cell lines .
Q. How do solvent effects and pH influence the stability of this compound in biological assays?
Aqueous stability is pH-dependent: acidic conditions (pH < 4) accelerate hydrolysis to isobutylamine and COS, while neutral/basic buffers extend stability. Solvents like DMSO enhance solubility but may interfere with UV-Vis quantification. Methodological optimization involves HPLC-UV monitoring of degradation kinetics under varying pH and solvent systems .
Q. What experimental designs address data variability in thermal degradation studies of this compound?
Controlled pyrolysis setups with inline FTIR or GC-TCD can track volatile byproducts. Statistical tools (ANOVA) identify significant variables (e.g., temperature ramping rates). Replicates (n ≥ 5) and calibration with certified reference materials reduce uncertainty .
Q. Methodological Guidance
Properties
IUPAC Name |
1-isothiocyanato-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-5(2)3-6-4-7/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDDRJXKROCWRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207846 | |
Record name | Isobutyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Green pungent aroma | |
Record name | Isobutyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
Record name | Isobutyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.935-0.945 | |
Record name | Isobutyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
591-82-2 | |
Record name | Isobutyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobutyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpropyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A498ZC6Z4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isobutyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032345 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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